molecular formula C9H8ClFO B13560121 2-(2-Chloro-4-fluorophenyl)propanal

2-(2-Chloro-4-fluorophenyl)propanal

Cat. No.: B13560121
M. Wt: 186.61 g/mol
InChI Key: MBNPQAPSJFJOLD-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-fluorophenyl)propanal is an organic compound with the molecular formula C9H8ClFO It is a derivative of propanal, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)propanal typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with propanal under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts to enhance the reaction rate and selectivity is common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 2-(2-Chloro-4-fluorophenyl)propanoic acid.

    Reduction: 2-(2-Chloro-4-fluorophenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chloro-4-fluorophenyl)propanal has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)propanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles in the body, leading to the formation of covalent bonds and subsequent biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Chloro-4-fluorophenylacetic acid
  • 2-Chloro-4-fluorophenylpropanol

Uniqueness

2-(2-Chloro-4-fluorophenyl)propanal is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

2-(2-chloro-4-fluorophenyl)propanal

InChI

InChI=1S/C9H8ClFO/c1-6(5-12)8-3-2-7(11)4-9(8)10/h2-6H,1H3

InChI Key

MBNPQAPSJFJOLD-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C1=C(C=C(C=C1)F)Cl

Origin of Product

United States

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